2-(3-Bromo-2,2-dimethylpropyl)furan
Description
2-(3-Bromo-2,2-dimethylpropyl)furan is a brominated furan derivative characterized by a furan ring substituted with a 3-bromo-2,2-dimethylpropyl group. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of naphthoquinone derivatives. For example, it is employed in coupling reactions with methyl ketone fatty acids to synthesize bioactive naphthoquinones, as demonstrated in the enantiospecific synthesis of taiwaniaquinoids like (−)-taiwaniaquinone H . The compound is synthesized via multistep pathways starting from hydroxy-naphthoic acid precursors, achieving high yields (75–93%) through methylation, reduction, and bromination steps .
Properties
Molecular Formula |
C9H13BrO |
|---|---|
Molecular Weight |
217.10 g/mol |
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H13BrO/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5H,6-7H2,1-2H3 |
InChI Key |
QAADHZVMWWKSCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CO1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)furan can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylpropylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of 2-(3-Bromo-2,2-dimethylpropyl)furan may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The brominated side chain can be reduced to form the corresponding alkyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of 2-(3-substituted-2,2-dimethylpropyl)furan derivatives.
Oxidation: Formation of furanones or other oxygenated furan derivatives.
Reduction: Formation of 2-(2,2-dimethylpropyl)furan.
Scientific Research Applications
2-(3-Bromo-2,2-dimethylpropyl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)furan depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated side chain can undergo metabolic transformations, resulting in reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Substituent Variations in Bromoalkyl-Functionalized Heterocycles
Compounds sharing the 3-bromo-2,2-dimethylpropyl substituent but differing in their core heterocycles exhibit distinct physicochemical and reactivity profiles:
Key Observations :
Brominated Furan Derivatives with Additional Substituents
Comparing 2-(3-Bromo-2,2-dimethylpropyl)furan to other brominated furans highlights the impact of substituent diversity:
Key Observations :
Isoindoline-1,3-dione Derivatives with Similar Bromoalkyl Chains
Compounds with isoindoline-1,3-dione cores and analogous bromoalkyl chains exhibit divergent applications:
Biological Activity
2-(3-Bromo-2,2-dimethylpropyl)furan is a synthetic compound characterized by a furan ring substituted with a brominated alkyl group. Its unique structure and potential biological activities make it an interesting subject for research in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
The molecular formula for 2-(3-Bromo-2,2-dimethylpropyl)furan is . The presence of the bromine atom and the branched alkyl chain significantly influence its chemical reactivity and biological interactions. The compound's synthesis can be achieved through various methods, which may affect its biological properties depending on the reaction conditions used.
Interaction with Biological Macromolecules
Research indicates that 2-(3-Bromo-2,2-dimethylpropyl)furan interacts with various biological macromolecules such as proteins and nucleic acids. These interactions can be explored through techniques like molecular docking studies and in vitro assays. Understanding these interactions is crucial for evaluating the compound's potential therapeutic uses.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures to 2-(3-Bromo-2,2-dimethylpropyl)furan exhibit antimicrobial properties. For instance, furan derivatives have been shown to possess activity against a range of pathogens, including bacteria and fungi. Although specific data on 2-(3-Bromo-2,2-dimethylpropyl)furan's antimicrobial efficacy is limited, its structural similarities to known active compounds warrant further investigation.
Cytotoxicity Studies
Cytotoxicity assays are essential to determine the safety and efficacy of new compounds. While specific studies on 2-(3-Bromo-2,2-dimethylpropyl)furan are scarce, related furan derivatives have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, compounds structurally related to furan have shown significant antiproliferative activity against colorectal cancer cells (HCT116) with IC50 values indicating effective growth inhibition .
Study on Furan Derivatives
A study examining various furan derivatives found that certain modifications enhanced their biological activity. The incorporation of halogens such as bromine was noted to increase cytotoxic effects in some cases . This finding suggests that 2-(3-Bromo-2,2-dimethylpropyl)furan might also exhibit enhanced biological activity due to its brominated structure.
Antiproliferative Activity Analysis
In vitro studies on related compounds have shown that structural modifications can lead to improved antiproliferative effects against cancer cell lines. For instance, derivatives with longer aliphatic chains or additional electronegative atoms consistently demonstrated lower IC50 values . This trend could imply that 2-(3-Bromo-2,2-dimethylpropyl)furan may similarly benefit from its unique structure in terms of enhancing cytotoxicity against specific cell lines.
Research Findings Summary
| Study | Findings |
|---|---|
| Antimicrobial Activity | Related furan derivatives show activity against bacteria and fungi; specific data on 2-(3-Bromo-2,2-dimethylpropyl)furan needed. |
| Cytotoxicity | Similar compounds exhibit significant antiproliferative effects; further studies required for direct evaluation of 2-(3-Bromo-2,2-dimethylpropyl)furan. |
| Structural Modifications | Enhancements in biological activity observed with specific structural changes; potential implications for 2-(3-Bromo-2,2-dimethylpropyl)furan. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
